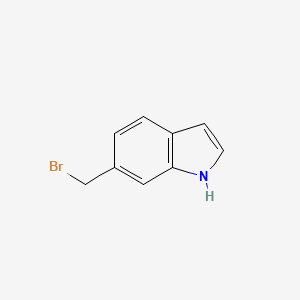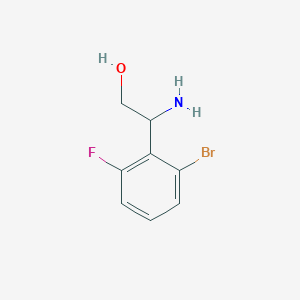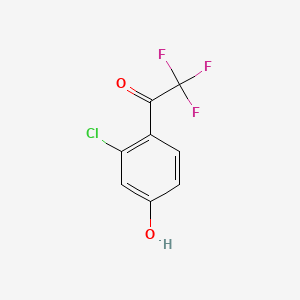
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone is a chemical compound known for its unique structure and properties. It contains a chloro-hydroxyphenyl group attached to a trifluoroethanone moiety, making it a versatile compound in various chemical reactions and applications.
準備方法
The synthesis of 1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-hydroxybenzaldehyde and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid.
Procedure: The 2-chloro-4-hydroxybenzaldehyde is reacted with trifluoroacetic anhydride in the presence of sulfuric acid. The mixture is heated to promote the reaction, resulting in the formation of this compound.
Purification: The product is purified through recrystallization or column chromatography to obtain a high-purity compound.
化学反応の分析
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted phenyl derivatives.
科学的研究の応用
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways: It affects various biochemical pathways, including oxidative stress and apoptosis, leading to its biological effects.
類似化合物との比較
1-(2-Chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea: Both compounds contain a chloro-hydroxyphenyl group, but differ in their functional groups, leading to different reactivity and applications.
2-Chloro-1-(4-hydroxyphenyl)ethanone: This compound is similar in structure but lacks the trifluoro group, resulting in different chemical properties and uses.
特性
分子式 |
C8H4ClF3O2 |
|---|---|
分子量 |
224.56 g/mol |
IUPAC名 |
1-(2-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-3-4(13)1-2-5(6)7(14)8(10,11)12/h1-3,13H |
InChIキー |
OFHYLARFCVZQFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1O)Cl)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



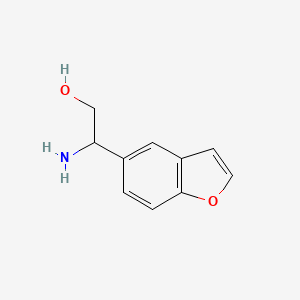

amino}propanoicacidhydrochloride](/img/structure/B13599557.png)
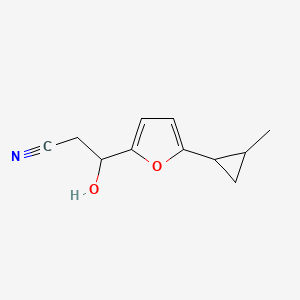

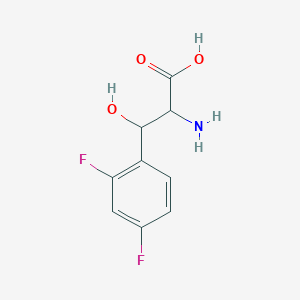


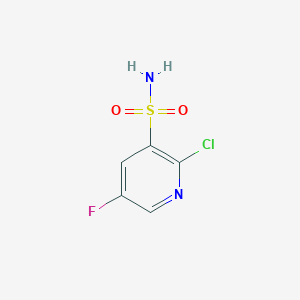
![2-[(Tert-butoxy)carbonyl]-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13599606.png)
